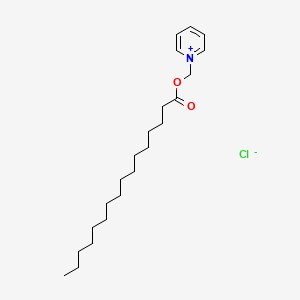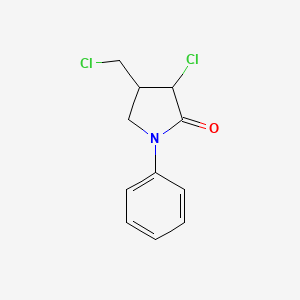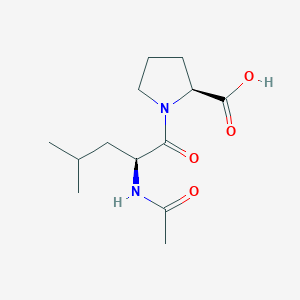![molecular formula C10H12N2O2S B14591689 2,2-Dimethyl-1-[(3-nitrophenyl)sulfanyl]aziridine CAS No. 61076-31-1](/img/structure/B14591689.png)
2,2-Dimethyl-1-[(3-nitrophenyl)sulfanyl]aziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-1-[(3-nitrophenyl)sulfanyl]aziridine is an organic compound that features an aziridine ring, a three-membered nitrogen-containing ring, substituted with a 3-nitrophenylsulfanyl group and two methyl groups. Aziridines are known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-[(3-nitrophenyl)sulfanyl]aziridine typically involves the reaction of 2,2-dimethylaziridine with 3-nitrobenzenethiol under basic conditions. The reaction proceeds through the nucleophilic attack of the thiol on the aziridine ring, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and concentration to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-1-[(3-nitrophenyl)sulfanyl]aziridine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The aziridine ring can be opened by nucleophiles, leading to the formation of amines.
Substitution: The sulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or peracids.
Reduction: Typical reagents include lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Reduction of the nitro group yields 2,2-dimethyl-1-[(3-aminophenyl)sulfanyl]aziridine.
Reduction: Ring-opening reactions yield various amines depending on the nucleophile used.
Substitution: Substitution reactions yield derivatives with different functional groups replacing the sulfanyl group.
Applications De Recherche Scientifique
2,2-Dimethyl-1-[(3-nitrophenyl)sulfanyl]aziridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme mechanisms involving aziridine substrates.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceuticals.
Industry: Used in the production of polymers and other materials through ring-opening polymerization.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-1-[(3-nitrophenyl)sulfanyl]aziridine involves its high reactivity due to the strained aziridine ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. The nitro group can also participate in redox reactions, adding to the compound’s versatility.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridine: The parent compound with no substituents.
2,2-Dimethylaziridine: Lacks the 3-nitrophenylsulfanyl group.
3-Nitrophenylaziridine: Lacks the dimethyl substitution on the aziridine ring.
Uniqueness
2,2-Dimethyl-1-[(3-nitrophenyl)sulfanyl]aziridine is unique due to the combination of the aziridine ring, the 3-nitrophenylsulfanyl group, and the dimethyl substitution
Propriétés
Numéro CAS |
61076-31-1 |
|---|---|
Formule moléculaire |
C10H12N2O2S |
Poids moléculaire |
224.28 g/mol |
Nom IUPAC |
2,2-dimethyl-1-(3-nitrophenyl)sulfanylaziridine |
InChI |
InChI=1S/C10H12N2O2S/c1-10(2)7-11(10)15-9-5-3-4-8(6-9)12(13)14/h3-6H,7H2,1-2H3 |
Clé InChI |
WNMNZULUVWUTDV-UHFFFAOYSA-N |
SMILES canonique |
CC1(CN1SC2=CC=CC(=C2)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl tetrazolo[1,5-a]quinoxaline-4-carboxylate](/img/structure/B14591606.png)
![2-(4-Iodophenyl)-2-azaspiro[4.4]nonane](/img/structure/B14591613.png)
![4-Chloro-2-[(4-chlorophenyl)methyl]-1-methylbenzene](/img/structure/B14591614.png)
![{[(1-Phenylpentylidene)amino]oxy}acetic acid](/img/structure/B14591616.png)
![N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-L-alaninamide](/img/structure/B14591619.png)
![Anthracene, 2-[(1,1-dimethylethoxy)methyl]-](/img/structure/B14591623.png)


![1,2,5-Trimethyl-4-[2-(phenylsulfanyl)ethenyl]piperidin-4-ol](/img/structure/B14591651.png)

![(E)-1-Phenyl-2-[4-(triphenyl-lambda~5~-phosphanylidene)but-2-en-2-yl]diazene](/img/structure/B14591658.png)



